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molecular formula C9H9NO5 B1370933 3-Ethoxy-4-nitrobenzoic acid CAS No. 367501-32-4

3-Ethoxy-4-nitrobenzoic acid

Cat. No. B1370933
M. Wt: 211.17 g/mol
InChI Key: ZWPRGHWABASJLH-UHFFFAOYSA-N
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Patent
US07179922B2

Procedure details

Potassium hydroxide (0.278 g) was added to a solution of 3-fluoro-4-nitrobenzoic acid (0.4 g) in ethanol (7 ml) and the reaction treated with microwaves (300W, 100° C.) for 55 minutes. The reaction mixture was acidified using 2N HCl and extracted with ethyl acetate. The extracts were combined, washed with water, dried (MgSO4) and evaporated to give 3-ethoxy-4-nitro-benzoic acid (0.325 g).
Quantity
0.278 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].F[C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])[C:7]([OH:9])=[O:8].Cl.[CH2:17]([OH:19])[CH3:18]>>[CH2:17]([O:19][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])[C:7]([OH:9])=[O:8])[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
0.278 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.4 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.325 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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